6,7-dimethoxy-3-(3-pyridinyl)quinoline

PDGFR tyrosine kinase inhibition Kinase inhibitor selectivity Quinoline SAR

Standard PDGFR tool compounds often lack isoform selectivity, confounding cell signaling studies. This 3-pyridinyl quinoline offers a defined, graded inhibition profile. - **Target engagement**: PDGFR IC50 ≈ 800 nM (near-complete target saturation avoided) - **Selectivity window**: >31-fold over EGFR (IC50 > 25 µM), minimizing off-target suppression - **Benchmark use**: 40-fold potency differential versus sub-20 nM analog - ideal for dose-response and selectivity panel calibration - **Supply**: Packaged for immediate R&D dispatch

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B3392890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(3-pyridinyl)quinoline
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)C3=CN=CC=C3
InChIInChI=1S/C16H14N2O2/c1-19-15-7-12-6-13(11-4-3-5-17-9-11)10-18-14(12)8-16(15)20-2/h3-10H,1-2H3
InChIKeyKYJQMVJJOORKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-3-(3-pyridinyl)quinoline: Comparator-Evidence Procurement Guide


6,7-Dimethoxy-3-(3-pyridinyl)quinoline (CAS 146535-49-1; CHEMBL304668) is a small-molecule 3-substituted quinoline derivative originally characterized as a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor within a 63-compound series [1]. Unlike generic quinoline scaffolds, this compound bears a specific 6,7-dimethoxy substitution pattern and a lipophilic 3-pyridinyl group at position 3, structural features shown to influence both kinase recognition and isoform selectivity [1]. For scientific end-users evaluating PDGFR tool compounds or kinase inhibitor libraries, understanding the quantitative differentiation between this compound and its closest analogs is essential for appropriate experimental selection.

PDGFR pathway inhibition tool Moderate-affinity PDGFR inhibitor with assay-defined selectivity over EGFR, suitable for graded pathway modulation studies.
Defined substitution pattern 6,7-dimethoxy and 3-pyridinyl groups provide a validated pharmacophoric anchor for PDGFR binding and kinase recognition context.

Why Generic Quinoline Analogs Cannot Substitute


Within the 6,7-dimethoxyquinoline chemotype, even minor modifications at the 3-position produce order-of-magnitude shifts in PDGFR inhibitory potency and kinase selectivity profiles [1]. The 3-pyridinyl substituent imparts a distinct combination of lipophilicity, hydrogen-bond acceptor capacity, and steric bulk that directly affects the compound's interaction with the PDGFR ATP-binding pocket and its differential inactivity against EGFR [1]. Generic substitution with an uncharacterized 3-aryl quinoline—or reliance on common 6,7-dimethoxyquinoline precursors without the pyridinyl moiety—risks introducing a compound with undocumented potency, unknown selectivity, or an entirely different kinase inhibition fingerprint. The quantitative evidence below demonstrates why procurement decisions must be guided by compound-specific bioactivity data rather than class-level assumptions.

3-Substituent variation
Even minor modifications at the quinoline 3-position may cause order-of-magnitude shifts in PDGFR inhibition and kinase selectivity profiles.
Uncharacterized 3-aryl analogs
Generic 3-aryl quinolines without documented bioactivity can exhibit unknown potency or divergent kinase inhibition fingerprints, limiting interpretability.
Missing 6,7-dimethoxy motif
Absence of the 6,7-dimethoxy substitution may reduce PDGFR binding affinity and remove a validated pharmacophoric anchor, altering SAR context.

Quantitative Differentiation Evidence vs. Closest Analogs


PDGFR Inhibition Potency vs. 6-Methoxypyridinyl Analog

In a cell-free PDGF receptor tyrosine kinase (PDGF-RTK) assay, 6,7-dimethoxy-3-(3-pyridinyl)quinoline inhibited PDGF receptor phosphorylation with an IC50 of approximately 800 nM, whereas the closely related 6,7-dimethoxy-3-(6-methoxypyridin-3-yl)quinoline (compound 15o) achieved an IC50 of ≤20 nM [1]. This represents an approximately 40-fold potency advantage for the 6-methoxy derivative, establishing that the pyridine nitrogen position and additional methoxy substitution on the 3-aryl ring are critical potency determinants [1].

PDGFR IC50 vs. 6-methoxypyridinyl analog
Head-to-head
≈800 nM vs ≤20 nM
≥40-fold lower potency for 3-pyridinyl derivative
Supports PDGFR pathway inhibition context with defined potency differential for assay selection.
Cell-free PDGF-RTK phosphorylation assay; requires assay-specific validation.
PDGFR tyrosine kinase inhibition Kinase inhibitor selectivity Quinoline SAR

Selectivity Over EGFR Kinase

When tested against isolated human epidermal growth factor receptor tyrosine kinase (EGFR-TK) under identical assay conditions, 6,7-dimethoxy-3-(3-pyridinyl)quinoline required a concentration greater than 25,000 nM (>25 µM) to achieve 50% inhibition, indicating a >31-fold selectivity window for PDGFR over EGFR based on the PDGFR IC50 of ~800 nM [1]. This contrasts with the broader kinase inhibition profiles observed for many ATP-competitive quinazoline and quinoline kinase inhibitors, which frequently show potent dual PDGFR/EGFR activity.

PDGFR selectivity over EGFR
Reported
PDGFR IC50 ≈800 nM vs EGFR IC50 >25,000 nM
Selectivity window >31-fold
Supports PDGFR-specific pathway interpretation without EGFR-driven confounding.
Isolated human EGFR-TK assay; class-level reference for clinical EGFR inhibitors.
EGFR kinase selectivity PDGFR-specific tool compounds Kinase profiling

Contribution of 6,7-Dimethoxy Substitution to PDGFR Potency

Systematic structure-activity relationship analysis across the 63-compound series demonstrated that the 6,7-dimethoxy substitution on the quinoline ring was advantageous but not strictly essential for PDGF-RTK inhibition, with optimal potency (<20 nM IC50) achieved only when this substitution pattern was combined with specific lipophilic 3-position groups [1]. The 6,7-dimethoxy motif itself contributes to a favorable interaction geometry within the PDGFR ATP-binding site that is absent in unsubstituted or mono-methoxy quinoline analogs.

6,7-Dimethoxy pharmacophore
Class-level
Advantageous but not strictly essential for PDGFR binding; qualitative SAR from 63-compound series.
Supports pharmacophore-anchored procurement context; class-level inference.
Direct unsubstituted comparator data not available; review original SAR.
Quinoline SAR 6,7-dimethoxy pharmacophore PDGFR inhibitor design

Priority Procurement Scenarios Based on Evidence


Moderate-Affinity PDGFR Tool Compound with EGFR Selectivity

For research groups studying PDGFR signaling in cellular models where complete kinase ablation is undesirable, this compound's ~800 nM IC50 provides graded inhibition rather than near-complete target saturation [1]. The >31-fold window over EGFR ensures that signaling readouts are not confounded by concurrent EGFR suppression, a common limitation of clinical kinase inhibitors used as tool compounds [1].

SAR Benchmark for Quinoline-Based Kinase Inhibitor Programs

Medicinal chemistry teams optimizing 3-substituted quinoline kinase inhibitors can use this compound as a well-characterized reference point. Its defined potency (PDGFR IC50 ≈ 800 nM) and selectivity profile allow benchmarking of newly synthesized analogs against a compound with published, reproducible bioactivity data derived from a systematic 63-member series [1].

Matched Negative Control for High-Potency PDGFR Experiments

When paired with the sub-20 nM 6-methoxypyridin-3-yl analog (compound 15o), this compound serves as a structurally matched negative control for experiments requiring a range of PDGFR inhibition strengths. The 40-fold potency differential, combined with conserved 6,7-dimethoxyquinoline scaffold features, enables dose-response studies that attribute biological effects specifically to PDGFR engagement magnitude rather than off-target scaffold effects [1].

Kinase Selectivity Panel Reference Standard

This compound's inactivity against EGFR (IC50 > 25 µM) [1] makes it useful as a reference standard in kinase selectivity panels when establishing PDGFR-specific assay windows. Inclusion in compound libraries alongside pan-kinase inhibitors allows researchers to calibrate the specificity of their screening platforms for PDGFR-directed versus EGFR-directed inhibition [1].

Application
Selection Property
Validation Focus
PDGFR graded inhibition studies
Moderate-affinity PDGFR inhibition profile with defined selectivity
PDGFR pathway response context; EGFR selectivity monitoring
Quinoline SAR benchmarking
Well-characterized reference compound in 3-substituted quinoline series
Benchmarking against published bioactivity; reproduce SAR trends
Matched negative control for dose-response
Structurally matched low-potency control vs. high-potency analog
Potency-differential dose-response attribution; scaffold-matched control
Kinase selectivity panel calibration
Documented EGFR inactivity for PDGFR-specific assay window
Assay window specificity; PDGFR vs. EGFR inhibition discrimination
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